4-Chloro-7-iodoquinazoline

Vue d'ensemble

Description

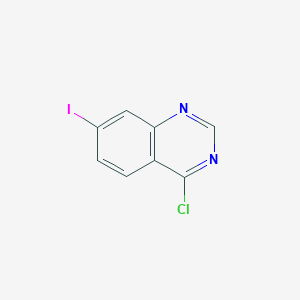

4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Mécanisme D'action

Mode of Action

4-Chloro-7-iodoquinazoline is a quinazoline derivative. Quinazoline derivatives, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .

Result of Action

This compound has been used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . Preliminary screening of these synthesized compounds against tumor cells showed promising antiproliferative properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .

Common Reagents and Conditions:

N-arylation: Reagents such as N-methylanilines and substituted anilines are commonly used. The reaction conditions typically involve microwave irradiation in THF/H2O.

Substitution: Phosphorus oxychloride is used for the initial synthesis from 7-iodoquinazolin-4-one.

Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .

Applications De Recherche Scientifique

4-Chloro-7-iodoquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.

Medicine: this compound derivatives are being investigated for their potential as anticancer agents.

Comparaison Avec Des Composés Similaires

- 4-Chloroquinazoline

- 7-Iodoquinazoline

- 4-Anilinoquinazoline

Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in this compound enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Activité Biologique

4-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article details the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHClIN

- Molar Mass : Approximately 290.49 g/mol

- Melting Point : 175.0 - 179.0 °C

- Appearance : Solid, typically light brown to dark grey

The unique combination of halogen atoms in this compound enhances its reactivity and potential biological activity compared to other quinazoline derivatives.

While specific mechanisms for this compound are not fully elucidated, quinazoline derivatives are known to interact with various biological targets. Notably, they can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells.

Biological Activities

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

-

Anticancer Properties :

- Quinazoline derivatives have been extensively studied for their antitumor effects. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines .

- A study evaluating 4-anilinoquinazolines demonstrated that certain derivatives could inhibit cell proliferation by over 75% in colorectal carcinoma (HCT-116) and glioblastoma (T98G) cells .

- Antimicrobial Activity :

- Other Pharmacological Effects :

Comparative Analysis with Other Compounds

The following table compares this compound with other quinazoline derivatives based on structure and notable activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Anticancer activity |

| 6-Iodoquinazoline | Iodine at position 6 | Antimicrobial properties |

| 2-Aminoquinazoline | Amino group at position 2 | Broad-spectrum activity |

| 4-Bromoquinazoline | Bromine at position 4 | Potential anticancer properties |

| This compound | Chlorine at position 4 and Iodine at position 7 | Enhanced reactivity and potential biological activity |

Case Studies and Research Findings

- Antitumor Activity Assessment :

-

Mechanistic Insights :

- Research has indicated that modifications in the quinazoline structure can lead to enhanced interaction with EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. For example, certain modifications resulted in IC values in the nanomolar range against EGFR-overexpressing cancer cells .

- Synthesis and Derivative Development :

Propriétés

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.